[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a thienopyridine core with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsThe final step involves the coupling of the thienopyridine derivative with the benzodioxin moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
Uniqueness
Compared to similar compounds, 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone stands out due to its unique combination of the thienopyridine and benzodioxin moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C19H18N2O4S/c1-10-7-12(9-23-2)15-16(20)18(26-19(15)21-10)17(22)11-3-4-13-14(8-11)25-6-5-24-13/h3-4,7-8H,5-6,9,20H2,1-2H3 |
InChI Key |
FAFIYHUTGTZQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC4=C(C=C3)OCCO4)N)COC |
Origin of Product |
United States |
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